3,4-dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-29-18-7-5-4-6-15(18)10-11-24-21(27)13-17-14-32-23(25-17)26-22(28)16-8-9-19(30-2)20(12-16)31-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,27)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKDFCCUYRIFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzoyl chloride with an appropriate thiazole derivative under basic conditions. The reaction may proceed as follows:
Formation of 3,4-dimethoxybenzoyl chloride: This can be achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Condensation with thiazole derivative: The resulting 3,4-dimethoxybenzoyl chloride is then reacted with a thiazole derivative, such as 2-amino-4-(2-methoxyphenyl)thiazole, in the presence of a base like triethylamine (Et₃N) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamoyl group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 3,4-dimethoxybenzoic acid, while reduction of the carbamoyl group may produce the corresponding amine derivative.
Scientific Research Applications
3,4-Dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
3,4-Dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its significant biological activity. The structural formula can be summarized as follows:
- IUPAC Name : 3,4-dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
- Molecular Formula : C₁₈H₁₉N₃O₄S
- Molecular Weight : 373.42 g/mol
Anticancer Properties
Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can significantly inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | A-431 | 1.61 ± 1.92 | Apoptosis induction |
| Compound B | Jurkat | 1.98 ± 1.22 | Cell cycle arrest |
These findings suggest that the thiazole moiety in our compound may contribute similarly to anticancer activity through similar mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.
The biological activity of 3,4-dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or bacterial metabolism.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that lead to apoptosis in cancer cells or inhibit bacterial growth.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives, highlighting the importance of substituents on the phenyl and thiazole rings. For example:
-
Study on Thiazole Derivatives : A series of thiazole compounds were synthesized and tested for anticancer activity. Compounds with electron-donating groups showed enhanced potency.
- Results : Compound X exhibited an IC50 value comparable to doxorubicin against HT29 cells.
- Antimicrobial Evaluation : Another study evaluated derivatives against Staphylococcus aureus and E. coli, revealing significant inhibition at low concentrations.
Q & A
Q. What synthetic strategies are recommended to optimize the yield of 3,4-dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide?
Answer:
- Reaction Solvents and Catalysts: Use polar aprotic solvents (e.g., DMSO) for reflux reactions to enhance intermediate stability. For coupling steps, absolute ethanol with glacial acetic acid (5 drops per 0.001 mol substrate) improves carbamoyl bond formation .
- Purification: Post-reaction, employ reduced-pressure distillation followed by ice-water precipitation and ethanol-water recrystallization to isolate the target compound as a light-yellow powder (65% yield reported for analogous triazole derivatives) .
- Key Parameters: Monitor reaction times (18-hour reflux for cyclization) and stoichiometric ratios (1:1 for aldehyde coupling steps) to minimize side products .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to verify substituent positions (e.g., methoxy groups at 3,4-positions, thiazole ring protons). For example, thiazole protons resonate at δ 7.82–7.43 ppm in DMSO-d .
- FT-IR Spectroscopy: Confirm functional groups such as carbamoyl (C=O stretch at ~1650–1700 cm) and methoxy (C-O stretch at ~1250 cm) .
- Mass Spectrometry (MS): High-resolution MS (EI, 70 eV) should match the molecular ion peak (e.g., m/z 305 [M+1] for structurally related thiazole-triazole hybrids) .
Q. How can researchers assess solubility and stability for in vitro bioassays?
Answer:
- Solvent Screening: Test solubility in DMSO (common stock solution), ethanol, and aqueous buffers (pH 7.4). Thiazole derivatives often exhibit poor aqueous solubility but moderate solubility in ethanol (e.g., 10–20 mg/mL) .
- Stability Studies: Use HPLC to monitor degradation under physiological conditions (37°C, 24 hours). Methoxy groups may enhance stability compared to nitro-substituted analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Answer:
- Substituent Variation: Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazole ring to assess electronic effects. For example, 4-bromo substitution (as in compound 9c) enhanced binding affinity in docking studies .
- Bioactivity Assays: Compare IC values across analogs in target-specific assays (e.g., kinase inhibition). Fluorine substitutions (e.g., 9b) may improve membrane permeability .
- Data Correlation: Use computational tools (e.g., molecular docking) to link substituent hydrophobicity (logP) with activity trends. Methoxy groups increase lipophilicity, potentially improving CNS penetration .
Q. What computational approaches are effective for predicting binding modes with target proteins?
Answer:
- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to model interactions with active sites. For example, thiazole rings may form π-π stacking with tyrosine residues, while methoxy groups engage in hydrogen bonding .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. Compounds with rigid thiazole cores (e.g., 9g) show lower RMSD fluctuations .
Q. How can researchers address contradictory data in biological activity across assays?
Answer:
- Assay Optimization: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For instance, thiazolidinone analogs showed cytotoxicity in HeLa but not in HEK293 cells due to metabolic differences .
- Mechanistic Studies: Use Western blotting or qPCR to validate target engagement. Discrepancies in IC values (e.g., enzyme vs. cell-based assays) may arise from off-target effects .
- Data Normalization: Include positive controls (e.g., staurosporine for kinase inhibition) and normalize activity to cell viability (MTT assay) .
Q. What strategies resolve by-product formation during the synthesis of the thiazole-carbamoyl intermediate?
Answer:
- Chromatographic Separation: Use flash chromatography (ethyl acetate/hexane, 3:7) to isolate intermediates. For example, acetamide by-products (e.g., 4l) elute earlier than the target compound .
- Reaction Monitoring: Employ TLC (silica gel, UV detection) to track carbamoyl coupling. Adjust stoichiometry if unreacted aldehyde (Rf ~0.5) persists .
- Side-Chain Protection: Protect labile groups (e.g., methoxy) with tert-butyldimethylsilyl (TBDMS) ethers during thiazole ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
